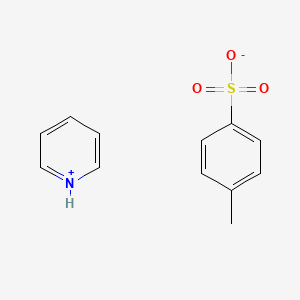

Pyridinium p-toluenesulfonate

描述

Pyridinium p-Toluenesulfonate (PPTS) is a white to off-white crystalline powder with various physical and chemical properties . It is highly soluble in polar solvents but has limited solubility in nonpolar solvents . PPTS is stable and can withstand moderate temperatures without significant degradation .

Synthesis Analysis

PPTS is a colorless solid salt of pyridine and p-toluenesulfonic acid . It is used as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . The ionic liquid pyridinium p-toluenesulfonate was obtained through an ionic reaction resulting in a crystalline white solid .Molecular Structure Analysis

The molecular formula of PPTS is C12H13NO3S . It has a molar mass of 251.30 g·mol−1 . The InChI key is ZDYVRSLAEXCVBX-UHFFFAOYSA-N .Chemical Reactions Analysis

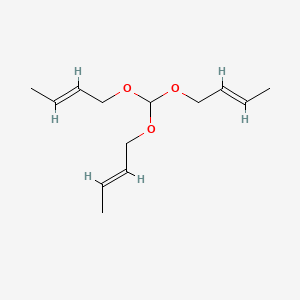

PPTS plays a crucial role in several key steps of synthesis . It acts as a Lewis acid catalyst, facilitating the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .Physical And Chemical Properties Analysis

PPTS is a colorless solid . It has a melting point of 120 °C . The acidity (pKa) is 5.21 .科学研究应用

Catalysis in Esterification Reactions : Pyridinium p-toluenesulfonate has been used as a catalyst in the esterification of carboxylic acids with primary alcohols, leading to the selective production of corresponding esters in high yields. This process was facilitated even at relatively low temperatures despite the high melting points of pyridinium salts (Ganeshpure & Das, 2007).

Enhancement of Catalytic Activities : Modification of Pyridinium p-toluenesulfonate with lipid chains and nitro groups has shown to improve its catalytic activity and selectivity, particularly in suppressing side reactions during alcohol condensation processes. This has enabled efficient esterification reactions with high yields (Wang, Liu, Xu, & Gao, 2013).

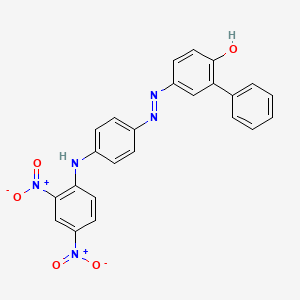

Applications in Nonlinear Optics : The compound has been used in the synthesis of salts for second-order nonlinear optics. These studies have focused on creating materials with high hyperpolarizability and strong nonlinear optical properties (Umezawa et al., 2005).

Fluorescent Intensification for UV Scanner Cameras : It has been found effective as a fluorescent intensification screen for ultraviolet scanner cameras, particularly in identifying nucleotide derivatives (Petersen & Murray, 1960).

Selective Removal in Organic Synthesis : This compound has been used to selectively remove certain groups from phenolic and alcoholic silyl ethers, a method that could be valuable in complex organic synthesis (Prakash, Saleh, & Blair, 1994).

Electrochemistry : In the field of electrochemistry, pyridinium p-toluenesulfonate has been involved in the study of redox behavior of polypyrrole films. The presence of pyridinium in electrolytic solutions has shown to influence the redox processes of these films (Mogi, Watanabe, & Motokawa, 2001).

Pharmacology : Pyridinium p-toluenesulfonate has been studied in pharmacology for its effects on blood pressure and cardiac toxicity, although its high toxicity limits its therapeutic use (Haley, Flesher, & Komesu, 1958).

安全和危害

未来方向

PPTS has been extensively explored as an organic catalyst for promoting chemical transformations such as synthesis and cleavage of acetals, and deprotection of silyl or tetrahydropyranyl groups . This pyridinium salt can be facilely prepared from pyridine and p-toluenesulfonic acid and has good solubility in organic solvents like methylene chloride, chloroform, acetone, and ethanol . It is expected that the use of PPTS in organic synthesis will continue to expand in the future.

属性

IUPAC Name |

4-methylbenzenesulfonate;pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYVRSLAEXCVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyridinium p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Pyridinium p-toluenesulfonate | |

CAS RN |

24057-28-1 | |

| Record name | Pyridinium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24057-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。